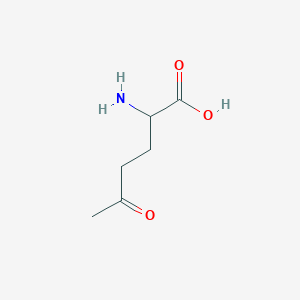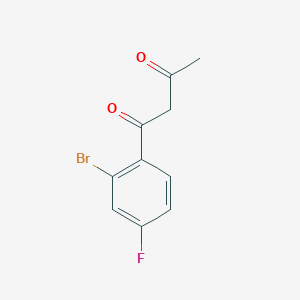
2-Amino-5-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-oxohexanoic acid can be achieved through several methods. One common approach involves the reaction of hexanoic acid with an amino group donor under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
2-Amino-5-oxohexanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid: The functional parent of 2-Amino-5-oxohexanoic acid, used in various chemical syntheses.
2-Amino-5-oxohexanoate: The conjugate base of this compound, with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its non-proteinogenic nature also distinguishes it from other amino acids, making it valuable in specialized research and industrial contexts .
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
2-amino-5-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(8)2-3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10) |
Clé InChI |
KSIJECNNZVKMJG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B13061764.png)
![3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride](/img/structure/B13061774.png)
![6-(3-Thienyl)imidazo[2,1-b]thiazole](/img/structure/B13061784.png)
![1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate](/img/structure/B13061803.png)
amine](/img/structure/B13061808.png)



![2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B13061818.png)





